![molecular formula C18H21FN2S B5619142 1-(4-fluorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5619142.png)
1-(4-fluorophenyl)-4-[4-(methylthio)benzyl]piperazine
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Overview
Description
Synthesis Analysis
The synthesis of 1-(4-fluorophenyl)-4-[4-(methylthio)benzyl]piperazine derivatives typically involves nucleophilic substitution reactions, reduction, and fluorination processes. For instance, Mishra and Chundawat (2019) synthesized a series of derivatives through a nucleophilic substitution reaction of phenacyl bromides with hetero arylpiperazine, followed by reduction and fluorination, showing potent activity against certain bacterial strains (Mishra & Chundawat, 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through techniques such as X-ray analysis. For example, Özbey et al. (1998) determined the crystal and molecular structure of a closely related compound, showcasing its interactions and conformations (Özbey, Kendi, Göker, & Tunçbilek, 1998).
Chemical Reactions and Properties
The chemical reactions of 1-(4-fluorophenyl)-4-[4-(methylthio)benzyl]piperazine derivatives are diverse, including processes such as O-demethylation, N-dealkylation, and hydroxylation when interacting with biological systems, as demonstrated in studies on metabolites of similar compounds (Kawashima, Satomi, & Awata, 1991).
Physical Properties Analysis
The physical properties, including the crystal structure and conformation of 1-(4-fluorophenyl)-4-[4-(methylthio)benzyl]piperazine derivatives, are crucial for understanding their biological activity and reactivity. Betz et al. (2011) described the crystal structure of a related compound, highlighting the importance of N—H⋯O hydrogen bonds and C—H⋯O contacts in forming a three-dimensional network (Betz, Gerber, Hosten, Dayananda, Yathirajan, & Narayana, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with biological targets, are defined by the molecular structure and substituents present in the compound. Narendra Sharath Chandra et al. (2006) synthesized and evaluated the antimicrobial activities of novel substituted derivatives, demonstrating their potential against a range of bacterial strains (Narendra Sharath Chandra, Sadashiva, Kavitha, & Rangappa, 2006).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2S/c1-22-18-8-2-15(3-9-18)14-20-10-12-21(13-11-20)17-6-4-16(19)5-7-17/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMZBUZVQSLHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine |
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